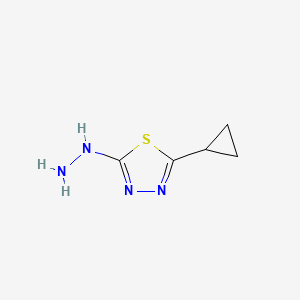

2-Ciclopropil-5-hidracil-1,3,4-tiadiazol

Descripción general

Descripción

“2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . There are several reports in the literature describing the synthesis of new potent antibacterial and antifungal agents . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives have been studied extensively . For example, chemodivergent photocatalyzed heterocyclization of hydrazones and isothiocyanates has been used for the selective synthesis of 2-amino-1,3,4-thiadiazoles .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Se ha descubierto que los compuestos con una estructura de 1,3,4-tiadiazol exhiben actividad anticancerígena . La naturaleza del sustituyente en el anillo fenilo C-5 de las 1,3,4-tiadiazoles es importante para su actividad citotóxica .

Actividad Antimicrobiana

Se han sintetizado y probado derivados de 1,3,4-tiadiazol para su actividad antimicrobiana . Estos compuestos han mostrado resultados prometedores contra E. coli, B. mycoides y C. albicans .

Actividad Analgésica y Antiinflamatoria

Se ha descubierto que la 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina y sus derivados exhiben actividades analgésicas y antiinflamatorias .

Actividad Antioxidante

Estos compuestos también muestran actividad antioxidante, que puede ser beneficiosa en diversas condiciones de salud relacionadas con el estrés oxidativo .

Actividad Antiviral

Se ha informado que los derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina tienen propiedades antivirales .

Inhibición Enzimática

Se ha descubierto que estos compuestos inhiben varias enzimas, incluidas la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la antilipasa y la aromatasa .

Agentes Antituberculosos

Los derivados de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina también se han utilizado como agentes antituberculosos .

Inhibidores de la Acetilcolinesterasa

Se han sintetizado y probado derivados de hidracil 1,2,4-triazoles para su actividad de inhibición de la acetilcolinesterasa (AChE) .

Mecanismo De Acción

Target of Action

The primary target of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is the platelet aggregation pathway . This compound has been synthesized and tested for its inhibitory activity against platelet aggregation .

Mode of Action

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole interacts with its targets by inhibiting the process of platelet aggregation . This inhibition is likely due to the structural features of the compound, which include a hydrazone structural backbone .

Biochemical Pathways

The biochemical pathway affected by 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is the platelet aggregation pathway . By inhibiting this pathway, the compound can potentially prevent the development of thromboembolic disorders, including cardiovascular and cerebrovascular events .

Result of Action

The molecular and cellular effects of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole’s action are primarily related to its inhibition of platelet aggregation . This could potentially lead to a decreased risk of thromboembolic disorders.

Propiedades

IUPAC Name |

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESRRWGBJZGSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

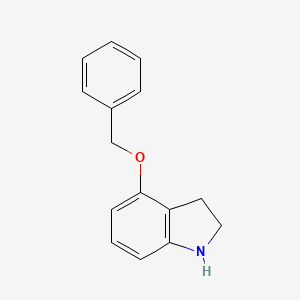

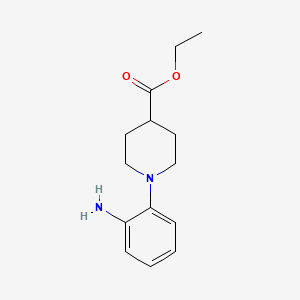

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)